6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen-containing rings, making it a significant molecule in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and pyridine derivatives. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of β-diketones with amidines or guanidines in the presence of a catalyst.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled with piperazine and pyridine derivatives using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: Utilized in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- **4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- **N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug design. Its ability to interact with various biological targets and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H16N8 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-11-14-2-3-15(19-12-14)23-6-8-24(9-7-23)16-10-17(21-13-20-16)25-5-1-4-22-25/h1-5,10,12-13H,6-9H2 |
InChI Key |
ORKZOUROQSCUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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